Cyclopentanecarboxylic acid;iron
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Overview
Description
Cyclopentanecarboxylic acid is an organic compound with the formula C₆H₁₀O₂. It is a colorless, nonvolatile oil that can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene
Preparation Methods
Synthetic Routes and Reaction Conditions
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Palladium-Catalyzed Hydrocarboxylation: : Cyclopentanecarboxylic acid can be synthesized by the palladium-catalyzed hydrocarboxylation of cyclopentene. The reaction involves cyclopentene, carbon monoxide, and water, and is typically carried out under high pressure and temperature .
[ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ]
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Oxidation of Cyclopentanol: : Another method involves the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate .
Industrial Production Methods
Industrial production of cyclopentanecarboxylic acid often employs the palladium-catalyzed hydrocarboxylation method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclopentanecarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to cyclopentanemethanol using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium for hydrocarboxylation reactions.
Major Products
Oxidation: Produces cyclopentanone or other oxidized derivatives.
Reduction: Produces cyclopentanemethanol.
Substitution: Produces various substituted cyclopentane derivatives.
Scientific Research Applications
Cyclopentanecarboxylic acid finds diverse applications in various domains:
Pharmaceutical Industry: It is used as an intermediate in the synthesis of various drugs, including anti-inflammatory drugs like ibuprofen.
Fragrance Industry: It serves as a building block for creating unique, complex scents.
Dye Synthesis: It is used in the synthesis of dyes.
Organic Chemistry Research: It is a starting material in a range of synthetic transformations.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid involves its interaction with various molecular targets and pathways. For instance, in the pharmaceutical industry, it acts as a precursor in drug synthesis, where it undergoes various chemical transformations to produce active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic Acid: Similar in structure but with a six-membered ring.
Cyclopentaneacetic Acid: Similar but with an acetic acid group instead of a carboxylic acid group.
Cyclopentanol: The alcohol derivative of cyclopentane.
Uniqueness
Cyclopentanecarboxylic acid is unique due to its five-membered ring structure combined with a carboxylic acid group, which imparts specific chemical properties and reactivity that are distinct from its six-membered ring counterparts .
Properties
Molecular Formula |
C6H10FeO2 |
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Molecular Weight |
169.99 g/mol |
IUPAC Name |
cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/C6H10O2.Fe/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H,7,8); |
InChI Key |
FWNPBWWNSVJFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)O.[Fe] |
Origin of Product |
United States |
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